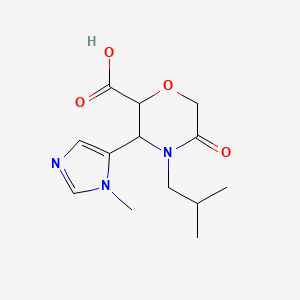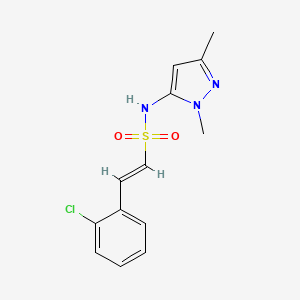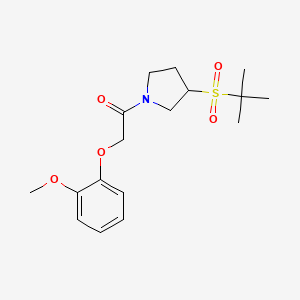![molecular formula C20H19N5OS2 B2470586 1-(ピリド[3',2':4,5]チエノ[3,2-d]ピリミジン-4-イル)-N-(チオフェン-2-イルメチル)ピペリジン-4-カルボキサミド CAS No. 1040681-22-8](/img/structure/B2470586.png)
1-(ピリド[3',2':4,5]チエノ[3,2-d]ピリミジン-4-イル)-N-(チオフェン-2-イルメチル)ピペリジン-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound characterized by its unique tricyclic structure
科学的研究の応用
1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and drugs.
Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
Target of Action
The primary target of the compound 1-(pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α .
Mode of Action
1-(pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide acts as an ATP-competitive inhibitor of EGFR . It binds to the ATP-binding site of EGFR, preventing the activation of the receptor and subsequent initiation of the signal transduction cascade .
Biochemical Pathways
The inhibition of EGFR by 1-(pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide affects several biochemical pathways. These include the MAPK, Akt, and JNK pathways, which are involved in cell proliferation, survival, and differentiation .
Result of Action
The molecular and cellular effects of 1-(pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide’s action include the inhibition of cell growth and induction of cell cycle arrest . This is due to the compound’s inhibitory effect on EGFR, which plays a crucial role in cell proliferation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tricyclic Core: This involves cyclization reactions that form the tricyclic structure. Common reagents used in this step include strong acids or bases to facilitate ring closure.
Introduction of the Piperidine Moiety: This step involves the addition of the piperidine ring, often through nucleophilic substitution reactions.
Attachment of the Thiophen-2-ylmethyl Group: This is typically achieved through alkylation reactions using thiophen-2-ylmethyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperidine or thiophene rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.
類似化合物との比較
Similar Compounds
- 11,13-Dimethyl-4-[(4-methylphenyl)methylsulfanyl]-6-phenylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
- 11-ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
Uniqueness
1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide stands out due to its specific combination of functional groups and tricyclic structure, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS2/c26-19(22-11-14-3-2-10-27-14)13-5-8-25(9-6-13)18-17-16(23-12-24-18)15-4-1-7-21-20(15)28-17/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSXYPLIQJRZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CS2)C3=NC=NC4=C3SC5=C4C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-hydroxypyridine-3-carboxamide](/img/structure/B2470505.png)

![4-methoxy-N-{[4-(2-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2470507.png)

![2-Chloro-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2470510.png)







